2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid
CAS No.:
Cat. No.: VC17313404
Molecular Formula: C19H15BrN2O4
Molecular Weight: 415.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrN2O4 |
|---|---|
| Molecular Weight | 415.2 g/mol |
| IUPAC Name | 2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26) |
| Standard InChI Key | BGVUEMFLCLYMKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Introduction
Structural Characterization and Chemical Properties
Molecular Architecture
The compound features a 5-bromoindole core linked via a 2-oxoacetamido bridge to a 3-phenylpropanoic acid moiety . The indole ring system, a privileged structure in medicinal chemistry, is substituted at the 3-position with a ketone-bearing acetamide group. This group connects to a chiral phenylalanine-derived side chain, introducing stereochemical complexity. The bromine atom at the 5-position of the indole ring enhances electron-withdrawing properties, influencing both reactivity and intermolecular interactions .
Spectroscopic Identification
Key spectral features include:
-
IR Spectroscopy: Expected absorption bands at ~3300 cm (N-H stretch), 1700-1750 cm (C=O stretching of carboxylic acid and amide), and 600-800 cm (C-Br vibration).
-
NMR Analysis: The NMR spectrum would show characteristic indole proton signals between δ 7.2-7.8 ppm, with distinct splitting patterns for the diastereotopic protons on the chiral center .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 415.2 g/mol |
| CAS Number | 97500-76-0 |
| Solubility | Limited in HO; soluble in DMSO, DMF |
| Stability | Sensitive to prolonged light exposure |
Data compiled from multiple sources .
Synthetic Methodology
Condensation Reaction Pathway
The primary synthesis route involves a three-step process:
-
5-Bromoindole Activation: Bromination at the 5-position of indole using N-bromosuccinimide under radical conditions .
-
Oxoacetamide Formation: Reaction of activated indole with oxalyl chloride to generate 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride .
-
Amide Coupling: Nucleophilic acyl substitution with L-phenylalanine derivatives using coupling agents like HATU or EDCI .
The reaction typically proceeds with moderate yields (45-60%), requiring purification via reverse-phase HPLC to achieve >95% purity.
Stereochemical Considerations
The chiral center at the β-carbon of the phenylpropanoic acid moiety introduces diastereomerism. Asymmetric synthesis approaches using chiral auxiliaries or enzymatic resolution methods are often employed to control stereochemistry .
Biochemical Applications
Pharmacokinetic Optimization
Deuteration strategies at metabolically vulnerable positions (e.g., α to carbonyl groups) could enhance metabolic stability, as demonstrated in analogous compounds . Computational ADMET predictions indicate:
-
Moderate blood-brain barrier permeability
-
High plasma protein binding (89-92%)
-
CYP3A4-mediated oxidative metabolism
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a building block for:
-
Peptidomimetic drug candidates
-
Fluorescent probes targeting tryptophan-processing enzymes
-
Metal-organic frameworks with indole-based linkers
Scale-Up Challenges
Critical issues in manufacturing include:
-
Bromine displacement during amide formation
-
Racemization at the chiral center under basic conditions
-
Purification difficulties due to polar functional groups
Process intensification using continuous flow reactors has shown promise in addressing these challenges .
| Handling Aspect | Protocol |
|---|---|
| Personal Protection | Nitrile gloves, safety goggles |
| Ventilation | Chemical fume hood |
| Spill Management | Absorb with vermiculite |
| Storage Conditions | -20°C under argon |
Future Research Directions
Therapeutic Development
-
Structure-activity relationship studies to optimize IDO1 inhibition
-
Formulation development for improved bioavailability
-
Combination therapies with immune checkpoint inhibitors
Advanced Characterization Needs
-
X-ray crystallography for absolute configuration determination
-
Radiolabeling for metabolic pathway elucidation
-
High-throughput screening against epigenetic targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume